2-Amino-5-methylbenzyl alcohol 2-Amino-5-methylbenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 34897-84-2
VCID: VC1976203
InChI: InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3
SMILES: CC1=CC(=C(C=C1)N)CO
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2-Amino-5-methylbenzyl alcohol

CAS No.: 34897-84-2

Cat. No.: VC1976203

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-methylbenzyl alcohol - 34897-84-2

Specification

CAS No. 34897-84-2
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name (2-amino-5-methylphenyl)methanol
Standard InChI InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3
Standard InChI Key STWNJQOCTNSGLJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)CO
Canonical SMILES CC1=CC(=C(C=C1)N)CO

Introduction

Basic Information and Identification

2-Amino-5-methylbenzyl alcohol (CAS RN: 34897-84-2) is an aromatic compound classified as an amino alcohol. Its IUPAC name is (2-amino-5-methylphenyl)methanol . The compound contains three key functional groups strategically positioned on a benzene ring: an amino group (-NH₂) at position 2, a hydroxymethyl group (-CH₂OH) adjacent to it, and a methyl group (-CH₃) at position 5 .

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers for 2-Amino-5-methylbenzyl alcohol

Identifier TypeInformation
CAS Registry Number34897-84-2
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
IUPAC Name(2-amino-5-methylphenyl)methanol
Synonyms2-Amino-5-methylbenzyl alcohol, (5-methyl-2-aminophenyl)methanol
SMILESCC1=CC(=C(C=C1)N)CO
InChIInChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3
InChI KeySTWNJQOCTNSGLJ-UHFFFAOYSA-N
MDL NumberMFCD00074995

Physical and Chemical Properties

2-Amino-5-methylbenzyl alcohol possesses distinct physical and chemical properties that make it valuable for various applications. Understanding these properties is essential for handling, storage, and application in synthetic procedures.

Physical Properties

The compound is characterized by specific physical attributes that influence its behavior under different conditions, as presented in Table 2.

Table 2: Physical Properties of 2-Amino-5-methylbenzyl alcohol

PropertyValueNotes
Physical StateSolidAt room temperature
ColorNo data available-
OdorNo data available-
Melting Point125°C / 123-126°C (lit.)-
Boiling Point293.2°C at 760 mmHgVaries with pressure
Boiling Point (vacuum)100-105°C at 0.6 mmFrom patent example
Boiling Point (vacuum)110-115°C at 0.9 mmFrom patent example
Boiling Point (vacuum)145-150°C at 13 TorrAlternative measurement
Density1.126 g/cm³Predicted value
LogP1.65070Measure of lipophilicity

Spectroscopic and Analytical Properties

Modern analytical techniques provide important data for structure verification and purity assessment of this compound. Table 3 presents predicted collision cross-section values that can be useful for mass spectrometry identification.

Table 3: Predicted Collision Cross Section Values for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺138.09134126.8
[M+Na]⁺160.07328139.2
[M+NH₄]⁺155.11788135.7
[M+K]⁺176.04722133.2
[M-H]⁻136.07678129.5
[M+Na-2H]⁻158.05873133.7
[M]⁺137.08351129.2
[M]⁻137.08461129.2

Structure and Chemical Reactivity

The structure of 2-amino-5-methylbenzyl alcohol features three functional groups that significantly influence its chemical behavior: an amino group, a hydroxymethyl group, and a methyl substituent . This unique arrangement of functional groups contributes to its versatility in chemical reactions.

Structural Features

The presence of both the amino and hydroxyl groups makes this compound bifunctional, allowing it to participate in a wide range of chemical transformations. The amino group at the ortho position relative to the hydroxymethyl group can participate in intramolecular interactions, potentially influencing the reactivity of both functional groups .

Chemical Reactivity

The hydroxyl group in 2-amino-5-methylbenzyl alcohol makes it susceptible to dehydration reactions. According to patent literature, "2-amino-a-methylbenzyl alcohol is of particular interest in that it can be easily dehydrated to 2-aminostyrene" . This reactivity demonstrates its value as a synthetic intermediate.

The amine functionality provides nucleophilic properties, enabling reactions such as:

  • Acylation to form amides

  • Alkylation to form secondary or tertiary amines

  • Participation in condensation reactions with carbonyls

Meanwhile, the hydroxyl group can undergo typical alcohol reactions:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Esterification with carboxylic acids

  • Conversion to leaving groups for substitution reactions

The predicted pKa value of approximately 14.48 suggests this compound has weak acid properties, primarily due to the hydroxyl group .

Synthesis and Preparation Methods

Several methods exist for the synthesis of 2-amino-5-methylbenzyl alcohol, with the most documented approach involving the hydrogenation of 2-nitroacetophenone.

Hydrogenation of 2-Nitroacetophenone

According to US Patent 2683745A, 2-amino-5-methylbenzyl alcohol can be prepared by hydrogenation of 2-nitroacetophenone, which itself is available through nitration of ethylbenzene followed by oxidation of the resulting 2-nitroethylbenzene .

The patent describes specific reaction conditions that affect yield and purity:

Table 4: Synthesis Conditions and Yields from Patent Examples

ParameterExample 1Example 2
Starting Material25 g 2-nitroacetophenone25 g 2-nitroacetophenone
Solvent125 cc absolute ethanol125 cc absolute ethanol
Catalyst2.5 g Pd (5%) on charcoal2.5 g Pd (5%) on activated charcoal
Temperature50°C125°C
Hydrogen Pressure800-900 psi1500-1800 psi
Reaction Time18 hours4 hours
Yield2.5 g (12.1% conversion)5.5 g (26.9% conversion)
Product Boiling Point110-115°C at 0.9 mm100-105°C at 0.6 mm

The patent notes that hydrogenation at higher temperatures (90-130°C) and moderate pressures (100-500 atmospheres) typically results in 20-30% conversion to the carbinol with reduced tar formation. At lower temperatures (40-60°C), conversion rates decrease by approximately half but can be improved by increasing pressure .

Alternative Synthesis Routes

While the patent focuses on the hydrogenation approach, other potential synthetic routes might include:

  • Selective reduction of corresponding nitriles or esters

  • Functional group manipulation of suitably substituted precursors

  • Direct methylation and functionalization of appropriate aromatic precursors

Applications and Uses

2-Amino-5-methylbenzyl alcohol serves as a versatile intermediate with applications spanning multiple industries and research fields.

Pharmaceutical Development

This compound acts as an important intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. Its ability to cross the blood-brain barrier makes derivatives of this compound potentially valuable in developing neurologically active drugs .

Organic Synthesis

As a building block in organic chemistry, 2-amino-5-methylbenzyl alcohol enables the creation of more complex molecules. The presence of both amino and hydroxyl functional groups provides versatile handles for further transformations and modifications .

Cosmetic Formulations

The compound has applications in personal care product formulations, where its potential antioxidant properties may contribute to skin health benefits and anti-aging effects .

Biochemical Research

In biochemistry, 2-amino-5-methylbenzyl alcohol is employed to explore enzyme interactions and metabolic pathways, helping researchers understand cellular processes .

Agrochemical Applications

Research is investigating the potential of this compound in developing safer and more effective agrochemicals, contributing to sustainable agricultural practices .

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